molecular formula C17H21N3 B15075030 4'-Ethyl-2-methyl-4-dimethylaminoazobenzene CAS No. 6030-03-1

4'-Ethyl-2-methyl-4-dimethylaminoazobenzene

Cat. No.: B15075030
CAS No.: 6030-03-1
M. Wt: 267.37 g/mol
InChI Key: LEEMOVONVYCRIF-UHFFFAOYSA-N
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Description

4’-Ethyl-2-methyl-4-dimethylaminoazobenzene is an organic compound with the molecular formula C17H21N3. It belongs to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (azo group) conjugated to two aromatic rings. This compound is known for its vibrant color and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Ethyl-2-methyl-4-dimethylaminoazobenzene typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. One common method is as follows:

    Diazotization: An aromatic amine, such as 4-ethyl-2-methylaniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with N,N-dimethylaniline under basic conditions to form the azo compound.

Industrial Production Methods

In industrial settings, the production of 4’-Ethyl-2-methyl-4-dimethylaminoazobenzene may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the diazotization and coupling steps, often using automated systems to control temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4’-Ethyl-2-methyl-4-dimethylaminoazobenzene undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form azoxy compounds.

    Reduction: The azo group can be reduced to form hydrazo compounds or amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Azoxy compounds.

    Reduction: Hydrazo compounds or amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4’-Ethyl-2-methyl-4-dimethylaminoazobenzene has a wide range of applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy and as a marker in biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the manufacture of colored plastics, textiles, and inks.

Mechanism of Action

The mechanism of action of 4’-Ethyl-2-methyl-4-dimethylaminoazobenzene involves its interaction with biological molecules, leading to various effects. The compound can intercalate into DNA, affecting gene expression and cellular functions. It can also interact with proteins, altering their structure and activity. The azo group plays a crucial role in these interactions, as it can undergo redox reactions and form reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminoazobenzene: Similar in structure but lacks the ethyl and methyl groups.

    Methyl Red: Contains a carboxylic acid group instead of the ethyl and methyl groups.

    Methyl Orange: Contains a sulfonic acid group and is used as a pH indicator.

Uniqueness

4’-Ethyl-2-methyl-4-dimethylaminoazobenzene is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of the ethyl and methyl groups can influence its solubility, stability, and reactivity, making it suitable for specific applications that other azobenzenes may not be able to fulfill.

Properties

CAS No.

6030-03-1

Molecular Formula

C17H21N3

Molecular Weight

267.37 g/mol

IUPAC Name

4-[(4-ethylphenyl)diazenyl]-N,N,3-trimethylaniline

InChI

InChI=1S/C17H21N3/c1-5-14-6-8-15(9-7-14)18-19-17-11-10-16(20(3)4)12-13(17)2/h6-12H,5H2,1-4H3

InChI Key

LEEMOVONVYCRIF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N(C)C)C

Origin of Product

United States

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